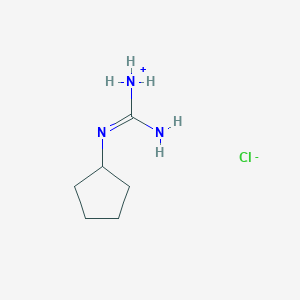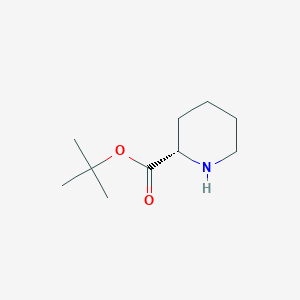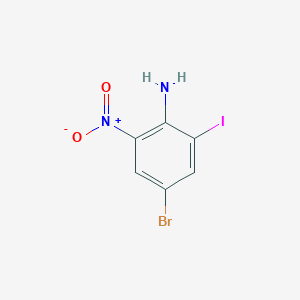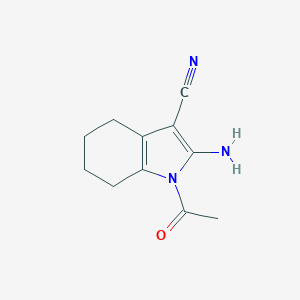
3-Methyl-2-(Tributylstannyl)thiophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(tributylstannyl)thiophene is a chemical compound with the CAS Number: 166766-89-8. Its molecular weight is 387.22 and its IUPAC name is tributyl (3-methyl-2-thienyl)stannane .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(tributylstannyl)thiophene is 1S/C5H5S.3C4H9.Sn/c1-5-2-3-6-4-5;31-3-4-2;/h2-3H,1H3;31,3-4H2,2H3; . This indicates the presence of a thiophene ring with a methyl group at the 3rd position and a tributylstannyl group at the 2nd position.Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-2-(tributylstannyl)thiophene are not available, similar compounds like 2-(Tributylstannyl)thiophene have been used as reactants in Stille coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Verbindungen
Thiophen-basierte Analoga, einschließlich 3-Methyl-2-(Tributylstannyl)thiophen, wurden von einer wachsenden Zahl von Wissenschaftlern als eine potenzielle Klasse biologisch aktiver Verbindungen verwendet . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Industrielle Chemie und Materialwissenschaft
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Dies macht this compound zu einem potenziellen Kandidaten für den Einsatz in diesen Bereichen.
Organische Halbleiter
Thiophen-vermittelte Moleküle, einschließlich this compound, spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Dies ist ein schnell wachsendes Feld mit einer großen Bandbreite an möglichen Anwendungen.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . Dies ist eine Art von Transistor, der einen organischen Halbleiter in seinem Kanal verwendet.
Organische Leuchtdioden (OLEDs)
This compound kann bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet werden . OLEDs werden bei der Herstellung von digitalen Displays in Geräten wie Fernsehbildschirmen, Computermonitoren und tragbaren Systemen wie Smartphones, Handheld-Spielkonsolen und PDAs verwendet.
Synthese von Diphenylchinoxalin-Monomeren für Elektrochrom-Polymere
2-(Tributylstannyl)thiophen wurde zur Synthese von Diphenylchinoxalin-Monomeren für Elektrochrom-Polymere verwendet . Elektrochrome Polymere sind eine Art von Polymeren, die ihre Farbe ändern können, wenn eine Spannung angelegt wird.
Stille-Kupplungsreaktion
This compound kann auch als Reaktant in der Stille-Kupplungsreaktion verwendet werden
Safety and Hazards
The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tributyl-(3-methylthiophen-2-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.3C4H9.Sn/c1-5-2-3-6-4-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNSVGPYFVXHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570096 |
Source


|
| Record name | Tributyl(3-methylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166766-89-8 |
Source


|
| Record name | Tributyl(3-methylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-(tributylstannyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)


![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)





![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)
